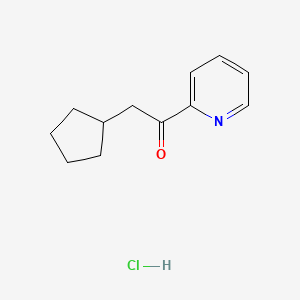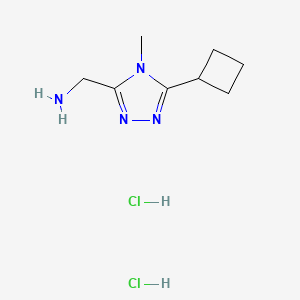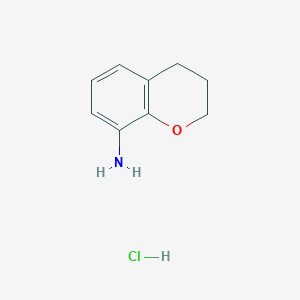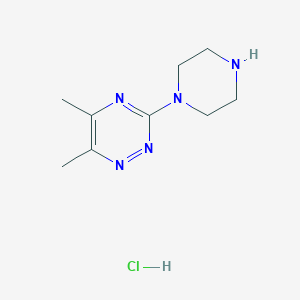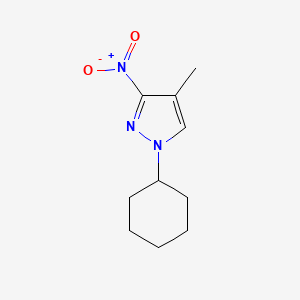
1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole
Descripción general
Descripción
“1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole” is a chemical compound with the CAS Number: 1461705-07-6. It has a molecular weight of 209.25 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15N3O2/c1-8-7-12(11-10(8)13(14)15)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 .Aplicaciones Científicas De Investigación
Supramolecular Structures and Synthesis : Studies have reported on the molecular and supramolecular structures of pyrazole derivatives, particularly focusing on their synthesis and characterization. For instance, Padilla-Martínez et al. (2011) examined the molecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, emphasizing their synthesis and X-ray diffraction analyses (Padilla-Martínez et al., 2011).
Microwave-assisted Reactions : The microwave-assisted reactions of nitropyrazole derivatives with dienes have been explored, highlighting their potential in the synthesis of various organic compounds. Gomez et al. (2009) discussed the formation of carbazole derivatives from 3-nitro-1-(p-toluenesulfonyl)pyrazole under microwave irradiation (Gomez et al., 2009).
Hydrogen-bonded Molecular Structures : Research has also focused on the hydrogen-bonded molecular structures of pyrazole derivatives. For example, Portilla et al. (2007) analyzed the hydrogen-bonded chains and sheets in certain pyrazole derivatives, which plays a critical role in their molecular properties (Portilla et al., 2007).
Reactivity Studies : The reactivity of trinitropyrazole derivatives has been a subject of investigation. Dalinger et al. (2013) studied the reactivity of 3,4,5-trinitro-1H-pyrazole and its derivatives, particularly focusing on their reactions with various nucleophiles (Dalinger et al., 2013).
Electronic Structure and Binding Interactions : Studies have also examined the electronic structure and binding interactions of pyrazole derivatives. Hartman et al. (2013) investigated the selectivity and cooperative interactions of pyrazoles with the enzyme CYP2E1, revealing insights into their metabolic processes (Hartman et al., 2013).
Synthesis and Applications in Material Science : Pyrazole derivatives have been synthesized for potential applications in material science. For example, the synthesis of novel ultraviolet stabilizers based on C-(2'-hydroxyphenyl)pyrazoles was discussed by Catalán et al. (1992), highlighting their potential in photostabilization applications (Catalán et al., 1992).
Propiedades
IUPAC Name |
1-cyclohexyl-4-methyl-3-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8-7-12(11-10(8)13(14)15)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKOXNGBXUDDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


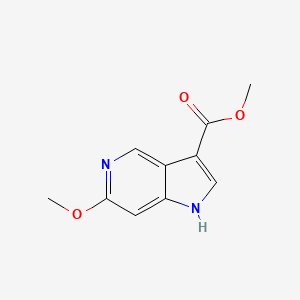



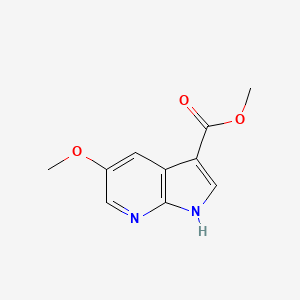

![1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1458199.png)
